Arachidonoyl Glycine-d8 is a deuterated version of N-arachidonoyl glycine (NAGly), an endogenous lipid signaling molecule. Its primary use in scientific research is as an internal standard in analytical techniques, particularly mass spectrometry, for the accurate quantification of NAGly in biological samples. []
Arachidonoyl Glycine-d8 can be derived from arachidonic acid through various synthetic routes. It is classified under the category of fatty acid amides and is particularly noted for its role in the endocannabinoid system. This compound interacts with several biological receptors, notably GPR18 (G protein-coupled receptor 18), which is implicated in various cellular processes including inflammation and pain modulation .
The synthesis of Arachidonoyl Glycine-d8 typically involves the conjugation of deuterated arachidonic acid with glycine. The process employs coupling agents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to facilitate the formation of an amide bond. This reaction is conducted under anhydrous conditions to prevent hydrolysis, ensuring a high yield of the desired product.
Industrial Production: On a larger scale, industrial synthesis follows similar methodologies but utilizes automated synthesizers and high-purity reagents to maintain consistency. Post-synthesis, chromatographic techniques are employed for purification to achieve the required purity levels .
The molecular formula for Arachidonoyl Glycine-d8 is C20H30D8N2O2. The structure features a long hydrocarbon chain derived from arachidonic acid linked to a glycine moiety via an amide bond. The presence of deuterium atoms contributes to its stability and alters its physical properties compared to non-deuterated versions.
A simplified structural representation can be depicted as follows:
This structure allows for various interactions with biological receptors, particularly affecting signaling pathways associated with inflammation and pain response .
Arachidonoyl Glycine-d8 can undergo several chemical transformations:
The major products from these reactions can be analyzed for their biochemical properties and potential applications in medicinal chemistry .
The mechanism of action for Arachidonoyl Glycine-d8 primarily involves its interaction with GPR18. This receptor activation has been shown to influence cellular migration in microglia and other cell types at sub-nanomolar concentrations. The compound may modulate inflammatory responses by altering signaling pathways associated with immune cell activation .
In laboratory settings, Arachidonoyl Glycine-d8 has demonstrated significant effects on cytokine release from T cells, indicating its potential role as an immunomodulatory agent. Its ability to affect ribosomal protein phosphorylation suggests involvement in broader metabolic pathways linked to inflammation .
Arachidonoyl Glycine-d8 is characterized by its unique isotopic composition which enhances its stability during analysis. Specific physical properties such as boiling point, melting point, and solubility may vary due to deuteration but are generally consistent with those of similar fatty acid amides.
The chemical properties include:
These properties make it suitable for use as an internal standard in analytical procedures .
Arachidonoyl Glycine-d8 serves multiple roles in scientific research:
Arachidonoyl Glycine-d8 (NAGly-d8), with CAS number 1159908-44-7, is a deuterated analog of the endogenous lipid N-arachidonoyl glycine (NAGly). Its molecular formula is C₂₂H₂₇D₈NO₃, resulting in a molecular weight of 369.57–369.60 g/mol, as confirmed by multiple suppliers and studies [1] [3] [4]. The compound features eight deuterium atoms at specific positions on the arachidonic acid chain (5, 6, 8, 9, 11, 12, 14, and 15), which replaces all vinylic hydrogens in the four cis-double bonds of the eicosatetraenoyl group. This isotopic labeling minimizes metabolic degradation and enhances detection sensitivity in mass spectrometry [1] [6].
Key structural identifiers include:
C(CCC(NCC(O)=O)=O)C(=C(CC(=C(CC(=C(CC(=C(CCCCC)[2H])[2H])[2H])[2H])[2H])[2H])[2H]
YLEARPUNMCCKMP-FBFLGLDDSA-N
[1] [4]These notations confirm the Z-configuration of all double bonds and precise deuterium placement. Identifier | Value |
---|---|
CAS Number | 1159908-44-7 |
Molecular Formula | C₂₂H₂₇D₈NO₃ |
Molecular Weight | 369.57–369.60 g/mol |
Deuterium Positions | 5, 6, 8, 9, 11, 12, 14, 15 |
SMILES | Canonical: O=C(O)CNC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
NAGly-d8 is a solid at room temperature but is typically dissolved in organic solvents (e.g., methanol or acetonitrile) for commercial distribution. Its stability is influenced by:
In mass spectrometry, NAGly-d8 exhibits a parent ion at m/z 368.3 (negative mode) and a characteristic glycine fragment at m/z 76.2. The deuterium labeling shifts the mass by +8 Da compared to native NAGly, eliminating interference in quantitative assays [6] [3].
Property | Value/Condition |
---|---|
Physical State | Solid (supplied in solution) |
Solubility | DMSO, methanol, chloroform; insoluble in H₂O |
Storage Stability | −20°C, desiccated, protected from light |
MS Fragments | Parent: m/z 368.3; Fragment: m/z 76.2 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1